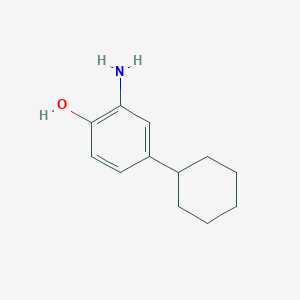

2-Amino-4-cyclohexylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIWCQVLZIYRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394944 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-13-8 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CYCLOHEXYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Preparation

Strategic Approaches to the Core Structure Synthesis

The synthesis of the core 4-cyclohexylphenol (B75765) structure is a critical first stage. This is most effectively achieved through the direct alkylation of phenol (B47542).

Modern synthetic approaches favor a one-pot hydroalkylation method, which combines phenol hydrogenation and subsequent alkylation into a single, efficient process. This strategy is prized for its atom economy and for avoiding the use of highly polluting mineral acids that were common in traditional methods. nih.gov

Catalytic hydroalkylation is a sophisticated process where phenol is reacted with a hydrogen source in the presence of a bifunctional catalyst. nih.gov This reaction proceeds via a cascade mechanism. First, a portion of the phenol is hydrogenated to cyclohexanol (B46403) or cyclohexene (B86901) on metal sites of the catalyst. These intermediates then act as the alkylating agents, reacting with another molecule of phenol at the catalyst's acid sites to form cyclohexylphenol. chemicalbook.com For instance, using a 1% Pd-Al2O3 catalyst with a fused salt (NaCl-AlCl3), 4-cyclohexylphenol was selectively produced from phenol with a 31.9% yield at 120°C. chemicalbook.com

Palladium: Palladium-based catalysts, often supported on materials like alumina (B75360) or intercalated into mesoporous silica (B1680970), are highly effective. chemicalbook.comacs.org Palladium excels at the initial hydrogenation step of phenol. chemicalbook.com For example, palladium intercalated into the walls of SBA-15 mesoporous silica creates a robust and regenerable catalyst that prevents particle sintering at high temperatures and shows high activity in hydrodeoxygenation reactions, a related process. acs.org

Zeolites: Zeolites are crystalline aluminosilicates that serve as excellent solid acid supports for metal nanoparticles. nih.gov Their well-defined pore structures and tunable acidity are crucial for catalytic performance. Large-pore zeolites like Beta and mesopore-containing materials such as MCM-36 have demonstrated high phenol conversions (99–100%) due to the accessibility of their acid sites. nih.gov Bifunctional catalysts, such as cobalt phosphide (B1233454) (Co2P) supported on various zeolites (beta, mordenite, ferrierite), have been successfully used for the one-pot synthesis of cyclohexylphenol. nih.gov

Mesoporous Materials: Materials like SBA-15 and Al-incorporated silica-pillared clays (B1170129) (Al-SPCs) offer large surface areas and uniform pore channels. acs.org This structure facilitates the dispersion of catalytic sites and the transport of reactants and products, leading to improved performance. acs.org

Ionic Liquids: Ionic liquids (ILs) can act as both catalysts and solvents. researchgate.netwsu.edu Chloroindate(III) ionic liquids, for example, have been shown to be versatile catalysts for the alkylation of phenols with alkenes, leading to high conversions and selectivities. nih.gov In some systems, functionalized ionic liquids supported on silica have been used for the direct hydroxylation of aromatics, demonstrating their potential in related phenol functionalization reactions. wsu.edu

Table 1: Comparison of Zeolite-Supported Co2P Catalysts in Phenol Hydroalkylation This table illustrates the performance of different zeolite supports for cobalt phosphide catalysts in the synthesis of cyclohexylphenol (CHP).

| Catalyst (5 wt% Co) | Phenol Conversion (%) | CHP Yield (%) | CHP Selectivity (%) |

| Co2P/Mordenite | 30 | - | - |

| Co2P/Ferrierite | 65 | - | - |

| Co2P/Beta | 77 | 43 | 56 |

| Co2P/MCM-22 | 90 | - | - |

| Data sourced from a study on the one-pot production of cyclohexylphenol via hydroalkylation. nih.gov |

Controlling the position of the incoming cyclohexyl group (regioselectivity) is crucial for selectively synthesizing the desired 4-cyclohexylphenol isomer over the ortho- or di-substituted byproducts. This control is influenced by several factors:

Catalyst Structure: The shape-selective nature of zeolites is a key factor. The constrained environment within the zeolite pores can sterically hinder the formation of the bulkier ortho-isomer, thus favoring the para-substituted product. Large-pore zeolites like H-Y and H-mordenite have been shown to selectively form para-cyclohexylphenol at higher temperatures (around 200°C). quickcompany.in

Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable para-isomer. quickcompany.in

Acidity: The acidity of the catalyst can influence the reaction mechanism. Treatment of phenol and alkenes with an acidic promoter can result in ortho-regioselective alkylation, while modifying the acidity can shift the selectivity towards the para-product.

Once 4-cyclohexylphenol is synthesized, the next critical step is the introduction of an amino group at the C-2 position (ortho to the hydroxyl group). A standard and effective method for this transformation involves a two-step nitration-reduction sequence.

First, 4-cyclohexylphenol undergoes electrophilic aromatic substitution via nitration . This is typically achieved using a nitrating agent, such as a mixture of nitric acid and a dehydrating agent like sulfuric or phosphoric acid. sciencemadness.org The hydroxyl group is a strong ortho-, para-director; since the para position is already occupied by the cyclohexyl group, the nitro group is directed primarily to one of the ortho positions. A patent describes the nitration of 4-tertiary alkylphenols to produce nitro derivatives that are subsequently used to make amines. sciencemadness.org

Following nitration, the resulting 2-nitro-4-cyclohexylphenol intermediate is then reduced to form the target compound, 2-Amino-4-cyclohexylphenol. nih.govrsc.org This reduction is commonly carried out using catalytic hydrogenation with catalysts like palladium or nickel, or with chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst. nih.govrsc.orgmdpi.com The reduction of nitrophenols to aminophenols is a widely reported and efficient transformation. nih.govrsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. organic-chemistry.orgnumberanalytics.com While a direct MCR for this compound is not prominently described, MCRs are used to synthesize a vast array of its derivatives.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. organic-chemistry.orgwikipedia.org In variations known as the Ugi-Smiles and Passerini-Smiles reactions, a phenol can replace the traditional carboxylic acid component. nih.govorganic-chemistry.orgresearchgate.net These reactions allow for the N-arylation of primary amines, creating complex N-aryl amides. organic-chemistry.org For instance, a four-component reaction between an electron-deficient phenol, an amine, an aldehyde, and an isocyanide can proceed smoothly under mild conditions. organic-chemistry.org This opens a pathway to synthesize derivatives where the amino group of an aminophenol acts as a component, leading to highly functionalized structures. mdpi.com Other MCRs have been developed for synthesizing various heterocyclic derivatives from 2-aminophenols, demonstrating the utility of this class of compounds as building blocks in combinatorial chemistry. nih.govnih.govtandfonline.com

Alkylation Strategies for Cyclohexylphenol Formation

Reaction Optimization and Process Intensification

The optimization of the synthesis of 4-cyclohexylphenol, the primary precursor to this compound, is a focal point of research, aiming to enhance yield, selectivity, and process efficiency. This involves detailed studies into the reaction's kinetics, mechanisms, and the influence of various process parameters.

Kinetic and Mechanistic Studies of Synthetic Pathways

The primary route to the 4-cyclohexylphenol intermediate is the acid-catalyzed alkylation of phenol with cyclohexene. Kinetic studies of this reaction, particularly using sulfonic resin catalysts, have provided significant insights into the reaction mechanism.

Research has shown that the reaction kinetics can be described by an Eley-Rideal type model. unive.it In this mechanism, one reactant (cyclohexene) adsorbs onto the catalyst surface, while the other reactant (phenol) reacts with it from the bulk liquid phase. This model has been successfully applied to fit experimental data, indicating its reliability in describing the reaction system. unive.it

The proposed mechanistic pathway involves several key steps:

Etherification: Formation of cyclohexyl phenyl ether as an intermediate. unive.it

Alkylation: Direct C-alkylation of phenol by cyclohexene to form 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol. unive.it

Isomerization and Rearrangement: The initially formed cyclohexyl phenyl ether can rearrange to the C-alkylated products.

Theoretical studies using Density Functional Theory (DFT) have further elucidated the mechanism, suggesting that the olefin (cyclohexene) reacts with a sulfonic acid catalyst to form a sulfonic ester intermediate. This intermediate then reacts with phenol to yield the alkylated products. unive.it The kinetic models and mechanistic investigations are crucial for understanding side reactions, such as the formation of di-alkylated products and cyclohexene dimers, and for optimizing conditions to favor the desired 4-cyclohexylphenol isomer. unive.it

Influence of Reaction Parameters (e.g., Temperature, Pressure, Solvent Systems, Catalyst Loadings)

The yield and selectivity of the synthesis of 4-cyclohexylphenol are highly dependent on the reaction conditions. Researchers have systematically investigated the effects of temperature, pressure, solvent, and catalyst properties.

Temperature: Reaction temperatures typically range from 130°C to 220°C. researchgate.net Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity for the desired para-isomer (4-cyclohexylphenol) over the ortho-isomer (2-cyclohexylphenol). researchgate.net For instance, in one-pot synthesis using a tandem catalytic system, a temperature of 150°C was found to be optimal for high conversion and selectivity. researchgate.net

Pressure: Hydrogen pressure is a significant parameter, especially in hydroalkylation processes. Reactions are often carried out under pressures ranging from 0.5 to 5 MPa of H₂. google.comresearchgate.net The pressure influences hydrogenation side reactions and can affect catalyst stability and activity.

Solvent Systems: The choice of solvent can significantly alter reaction pathways. researchgate.net While the reaction can be carried out without a solvent to create a greener process, various solvents have been studied. researchgate.net Polar solvents like ethanol (B145695) and methanol (B129727) have been shown to offer higher selectivity to p-cyclohexylphenol in hydrogenation reactions. lookchem.com The use of a deep eutectic solvent like choline (B1196258) chloride-urea has also been explored for related reactions, demonstrating high yields under mild conditions. researchgate.net

Catalyst Loadings and Type: A variety of catalysts are employed, with a strong focus on solid acids like zeolites (e.g., H-beta, H-mordenite, ZSM-5) and sulfonic resins (e.g., Amberlyst). unive.itlookchem.com The shape-selective properties of zeolites are particularly advantageous for enhancing para-substitution. Catalyst loading is typically around 10 wt% relative to the reactants. Bifunctional catalysts, such as Raney® Nickel combined with a hierarchical Beta zeolite, have been used in one-pot syntheses from phenol and isopropyl alcohol, achieving high selectivity to cyclohexylphenols. researchgate.net

| Parameter | Typical Range / Conditions | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 130 - 220 °C | Affects reaction rate and isomeric selectivity (2-/4- ratio). Higher temperatures can decrease para-selectivity. | researchgate.net |

| Pressure | 0.5 - 5 MPa H₂ | Influences hydrogenation side reactions and catalyst performance. | google.comresearchgate.net |

| Solvent | Solvent-free, Decalin, Ethanol, Methanol | Solvent polarity can determine mechanistic pathways and product selectivity. | researchgate.netresearchgate.netlookchem.com |

| Catalyst | Zeolites (H-beta, ZSM-5), Sulfonic Resins, Pd/C, Raney® Ni | Catalyst type, acidity, and shape-selectivity are critical for conversion and para-selectivity. | unive.itresearchgate.netlookchem.com |

| Catalyst Loading | ~10 wt% (relative to reactants) | Affects reaction rate; must be optimized to balance activity and cost. | |

| Reactant Molar Ratio (Phenol:Cyclohexene) | 1:1 to 5:1 | An excess of phenol can suppress the formation of side products like cyclohexyl cyclohexene. | unive.it |

Reproducibility and Scalability Considerations in Laboratory Synthesis

Ensuring the reproducibility and scalability of the synthesis from the laboratory to a larger scale presents several challenges.

Reproducibility: The consistency of results depends on precise control over the reaction parameters outlined above. Studies have shown that for heterogeneous catalytic systems, factors like the speed of agitation are critical to ensure the reaction is not limited by mass diffusion phenomena. unive.it The initial reaction rates have been observed to be directly proportional to the catalyst amount when diffusion limitations are overcome, highlighting the need for consistent catalyst activity and dispersion. unive.it The reusability of the catalyst is also a key factor for reproducibility in industrial settings. Some catalysts have been shown to be reusable for multiple runs without a significant decline in conversion or selectivity. lookchem.com

Scalability: Scaling up the synthesis requires addressing several issues. The management of heat generated during the exothermic alkylation reaction is crucial to maintain the optimal temperature profile. The potential for side reactions, such as the formation of di-cyclohexylphenol and cyclohexylcyclohexene, can become more pronounced on a larger scale. unive.it Using an excess of phenol is one strategy to minimize these side products. unive.it

For scaling up, transitioning from batch to continuous flow processes offers advantages in terms of safety, heat management, and consistent product quality. nottingham.ac.uk While detailed studies on the continuous flow synthesis of this compound are not widely available, the principles have been applied to related photochemical and catalytic reactions, suggesting a viable path for process intensification. nottingham.ac.uk The choice of catalyst is also critical for scalability; robust and easily separable heterogeneous catalysts are preferred for large-scale production. researchgate.net

Chemical Reactivity and Derivatization Studies

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-amino-4-cyclohexylphenol is a primary site for various chemical modifications, including etherification, esterification, and oxidative coupling reactions. These transformations are fundamental in synthesizing a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Etherification and Esterification Reactions

The synthesis of ether derivatives of this compound can be achieved through reactions such as the Williamson ether synthesis. This method involves the initial deprotonation of the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. For a successful O-alkylation, it is often necessary to protect the amino group to prevent competing N-alkylation. A general method for the selective O-alkylation of aminophenols involves protecting the amino group, for instance, by condensation with an aldehyde like benzaldehyde, followed by alkylation of the hydroxyl group and subsequent deprotection. umich.edu

Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the hydrogen halide byproduct in the case of acid chlorides. The synthesis of esters from phenols can also be achieved under mild, neutral conditions using reagents like triphenylphosphine (B44618) dihalides. savemyexams.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification | 1. Base (e.g., K2CO3), Aldehyde (for protection) 2. Alkyl halide, Reflux 3. Acidic hydrolysis | 2-(Alkoxy)-4-cyclohexylaniline | umich.edu |

| Esterification | Carboxylic acid, Acid catalyst, Heat or Acyl chloride, Base | 2-Amino-4-cyclohexylphenyl ester | savemyexams.com |

Oxidative Coupling Reactions

The phenolic moiety of this compound is susceptible to oxidative coupling, a reaction that can lead to the formation of C-C or C-O bonds between monomeric units, resulting in dimers or polymers. google.com The presence of the amino group can influence the course of these reactions. Studies on the chemical and electrochemical oxidation of structurally similar 2-amino-4-tert-butylphenol (B71990) have shown that polymerization occurs, leading to oligomers with phenoxazine (B87303) ring structures. core.ac.uk It is anticipated that this compound would undergo similar oxidative polymerization, yielding poly(this compound). These reactions can be initiated by chemical oxidants or electrochemical methods.

| Reaction Type | Reagents and Conditions | Product Type | Potential Outcome Reference |

| Oxidative Polymerization | Chemical oxidant (e.g., (NH4)2S2O8) or Electrochemical oxidation | Poly(this compound) | core.ac.uk |

Reactions Involving the Aromatic Amino Group

The amino group of this compound is a key site for functionalization, readily undergoing acylation and alkylation reactions. Furthermore, the electronic properties of both the amino and hydroxyl groups direct the course of electrophilic and nucleophilic substitution reactions on the aromatic ring.

Acylation and Alkylation Reactions

The primary amino group of this compound can be selectively acylated with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is a common strategy for synthesizing a variety of derivatives.

Selective N-alkylation of the amino group can be achieved through reductive amination. A one-pot procedure involves the condensation of the aminophenol with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. umich.edu This method offers excellent yields for the selective N-alkylation of aminophenols. google.com Direct alkylation with alkyl halides can also be performed, though it may require specific conditions to favor mono-N-alkylation and avoid over-alkylation. thieme-connect.de

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Acyl chloride or Anhydride, Base | N-(2-Hydroxy-5-cyclohexylphenyl)amide | General knowledge |

| N-Alkylation | Aldehyde, Sodium borohydride, Methanol (B129727) | N-Alkyl-2-amino-4-cyclohexylphenol | umich.edugoogle.com |

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of both the hydroxyl and amino groups. savemyexams.com These groups are ortho-, para-directing. Given that the para-position to the hydroxyl group is occupied by the cyclohexyl group, and the position ortho to the hydroxyl group is occupied by the amino group, electrophilic attack is predicted to occur at the positions ortho and para to the amino group (positions 3 and 5) and the remaining ortho position to the hydroxyl group (position 6).

Common electrophilic substitution reactions include:

Halogenation: Phenols are readily halogenated, even in the absence of a Lewis acid catalyst. wikipedia.org

Nitration: The nitration of phenols can be achieved with dilute nitric acid. wikipedia.org A patent describes the preparation of 4-nitro-2-cyclohexylphenol, indicating that nitration of the parent phenol (B47542) is feasible. google.com

Sulfonation: The sulfonation of aminophenols has been documented, suggesting a similar reaction could be applied to this compound. google.com

Nucleophilic aromatic substitution on the unmodified ring of this compound is generally not favored due to the high electron density of the ring. However, if the ring is substituted with strong electron-withdrawing groups or a good leaving group (like a halogen), nucleophilic substitution can occur.

| Reaction Type | Reagents and Conditions | Predicted Product(s) | Reference |

| Bromination | Br2 in a non-polar solvent | 3,5-Dibromo-2-amino-4-cyclohexylphenol | wikipedia.org |

| Nitration | Dilute HNO3, low temperature | 3-Nitro- and/or 5-Nitro-2-amino-4-cyclohexylphenol | google.comwikipedia.org |

| Sulfonation | Fuming H2SO4 | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid | google.com |

Functionalization and Modification of the Cyclohexyl Moiety

The cyclohexyl group is generally less reactive than the aromatic ring and its functional groups. However, under specific conditions, it can be functionalized. The direct C-H functionalization of saturated rings like cyclohexane (B81311) is an area of active research and typically requires transition metal catalysis. For instance, Rh(III)-catalyzed C-H activation has been used for the functionalization of cyclohexyl groups on other aromatic systems. nih.gov

The cyclohexyl ring is relatively stable to oxidation. However, under forcing conditions, such as catalytic hydrodeoxygenation, the aromatic ring of phenol can be hydrogenated to a cyclohexyl ring, which itself can undergo further reactions. acs.org While direct functionalization of the cyclohexyl ring in this compound is not widely reported, the synthesis of derivatives with functionalized cyclohexyl rings can be envisioned by starting with appropriately substituted cyclohexanone (B45756) or cyclohexene (B86901) precursors in the initial synthesis of the cyclohexylphenol scaffold. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C-H Activation | Rh(III) catalyst, oxidant | 2-Amino-4-(functionalized cyclohexyl)phenol | nih.gov |

| Oxidation | Strong oxidizing agents | Potential for cyclohexanone or cyclohexanol (B46403) derivatives |

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic modification of the this compound scaffold has led to the development of sophisticated molecules with potential applications in materials science and catalysis. Researchers have focused on creating larger, more complex structures by building upon the foundational core of the molecule.

The synthesis of phthalocyanine (B1677752) derivatives incorporating the 2-cyclohexylphenol (B93547) moiety represents a significant area of research. These macrocyclic compounds are of interest due to their unique electronic and photophysical properties. The general approach involves the preparation of a substituted phthalonitrile (B49051) precursor which is then subjected to a metal-templated cyclotetramerization reaction.

For instance, substituted phthalonitriles containing a 2-cyclohexylphenol fragment have been synthesized. scispace.com These precursors are then treated with a metal salt, such as zinc acetate (B1210297), to induce the formation of the corresponding octa-substituted zinc phthalocyanines. scispace.comgoogle.com The synthesis begins with the reaction of a halo- and nitro-substituted phthalonitrile with a phenol derivative. The subsequent tetramerization in the presence of a zinc salt yields the final macrocycle.

A representative synthetic pathway starts from 4-bromo-5-nitrophthalonitrile or 4,5-dichlorophthalonitrile. These are reacted with a derivative of 2-cyclohexylphenol to create a phthalonitrile intermediate that bears the cyclohexylphenoxy group. scispace.com The tetramerization of this precursor with zinc acetate hexahydrate leads to the formation of the desired octa-substituted zinc phthalocyanine. scispace.comgoogle.com

Table 1: Synthesis of a Phthalonitrile Precursor Containing a 2-Cyclohexylphenol Moiety

| Reactant 1 | Reactant 2 | Product |

| 4-bromo-5-nitrophthalonitrile | 2-Cyclohexylphenol derivative | Substituted phthalonitrile with a 2-cyclohexylphenoxy fragment |

| 4,5-dichlorophthalonitrile | 2-Cyclohexylphenol derivative | Substituted phthalonitrile with a 2-cyclohexylphenoxy fragment |

Table 2: Cyclotetramerization to form Zinc Phthalocyanine

| Reactant 1 | Reactant 2 | Product |

| Phthalonitrile precursor with 2-cyclohexylphenoxy fragment | Zinc acetate hexahydrate | Octa-substituted zinc phthalocyanine with cyclohexylphenol moieties |

The conversion of the cyclohexyl group in phenol derivatives into an aromatic phenyl ring is a key strategy for creating extended aromatic systems like biphenyls. This transformation, often referred to as dehydrogenation or aromatization, can be achieved using catalytic methods. While the term "dehydration" is used, it functionally describes the removal of hydrogen atoms to form the aromatic system.

Research has shown that cyclohexylphenols can be converted into the corresponding hydroxybiphenyls through a catalytic process. researchgate.net This reaction is effectively a dehydrogenation, where the saturated cyclohexyl ring is aromatized. The process has been successfully carried out using large-scale palladium catalysts. researchgate.net The mechanism is thought to involve a slow interaction of the cyclohexylphenol substrate with the active sites of the palladium catalyst, followed by a rapid formation of the biphenyl (B1667301) product and desorption of hydrogen. researchgate.net

This catalytic dehydrogenation provides a direct route to extend the conjugation of the phenolic system, transforming the aliphatic cyclohexyl substituent into a new aromatic ring. This creates a biphenyl structure, which can significantly alter the electronic and physical properties of the parent molecule. The reaction to form a biphenyl from 2-cyclohexylphenol is a notable example of this type of aromatization. scispace.com

Table 3: Catalytic Dehydrogenation of Cyclohexylphenol to Biphenyl

| Substrate | Catalyst | Product | Byproduct |

| This compound | Palladium-based catalyst | 3-Amino-4'-hydroxybiphenyl (or isomer) | Hydrogen (H₂) |

Ligand Chemistry and Metal Coordination

2-Amino-4-cyclohexylphenol as a Multidentate Ligand

This compound has the potential to act as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. The primary donor sites are the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This chelation can lead to the formation of stable, five-membered rings with the metal center, a common and favorable arrangement in coordination chemistry. libretexts.org The presence of the bulky cyclohexyl group can also influence the steric and electronic properties of the resulting metal complexes, potentially impacting their geometry, stability, and reactivity.

The coordination behavior of aminophenol derivatives is well-documented, with the amino and hydroxyl groups readily participating in the formation of coordination bonds with a variety of transition metals. fluorochem.co.uklookchem.com The specific binding mode of this compound, whether it acts as a bidentate or monodentate ligand, would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. lookchem.comjocpr.com For this compound, a potential synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt, such as a chloride or sulfate (B86663) salt of copper, cobalt, or nickel. The resulting complex may precipitate from the solution and can be isolated by filtration.

The characterization of newly synthesized metal complexes is crucial to determine their structure and coordination environment. Several spectroscopic techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The vibrational frequencies of the N-H and O-H bonds in the free ligand would be expected to shift upon coordination to a metal center. researchgate.net For instance, the stretching frequency of the C=N bond in Schiff base ligands derived from aminophenols shows a noticeable shift in their metal complexes, indicating coordination through the azomethine nitrogen. lookchem.com Similar shifts would be anticipated for the N-H and O-H stretching and bending vibrations in complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of a ligand to a metal ion alters the energy levels of the d-orbitals of the metal, leading to characteristic d-d transitions and charge transfer bands in the UV-Vis spectrum. libretexts.org The position and intensity of these absorption bands can offer insights into the geometry of the coordination sphere. tccollege.org For example, studies on 2-aminophenol (B121084) have shown distinct UV absorption spectra in different solvents, which would be further modified upon complexation with a metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the ligand and its changes upon complexation. The chemical shifts of the protons and carbons near the coordinating amino and hydroxyl groups would be affected by the presence of a paramagnetic or diamagnetic metal ion. rsc.orgresearchgate.net

A comprehensive analysis using these techniques would be essential to fully characterize any synthesized metal complexes of this compound.

The interaction between a ligand and a metal ion can be described by various models, including Lewis acid-base theory, where the ligand acts as a Lewis base (electron donor) and the metal ion as a Lewis acid (electron acceptor). The nature of this interaction, whether predominantly electrostatic or covalent, can be probed by analyzing the spectroscopic and structural data. The stability of the resulting complexes is often quantified by determining their formation constants, which can be measured using techniques like potentiometric titration or spectrophotometry. The steric hindrance imposed by the cyclohexyl group in this compound is also expected to play a significant role in the kinetics and thermodynamics of complex formation. uci.edu

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanistic pathways. rsc.org

| Potential Catalytic Reaction | Catalyst Type | Substrate Example | Potential Product |

| Oxidation | Metal Complex | Cyclohexene (B86901) | Cyclohexene oxide |

| Hydrogenation | Metal Complex | Unsaturated Ketones | Saturated Alcohols |

| C-C Coupling Reactions | Metal Complex | Aryl halides and Alkenes | Substituted Alkenes |

Table 1: Potential Catalytic Applications of this compound Metal Complexes. This table presents hypothetical catalytic reactions where metal complexes of this compound could be investigated, based on the known reactivity of similar complexes.

The introduction of a chiral center into a ligand can lead to the formation of chiral metal complexes, which are highly valuable as catalysts for asymmetric synthesis. Asymmetric catalysis aims to produce a specific enantiomer of a chiral product, a crucial aspect in the pharmaceutical and fine chemical industries. google.com.na

If this compound were to be resolved into its enantiomers, or if a chiral center were introduced into its structure, the resulting chiral metal complexes could potentially be used in asymmetric catalysis. The concept of chirality transfer involves the transfer of stereochemical information from a chiral catalyst to the product of a reaction. amazonaws.com For example, chiral ligands are instrumental in asymmetric hydrogenation reactions, leading to high enantiomeric excesses of the desired product. google.com.na While there is no specific research on this compound in this context, the general principles of asymmetric catalysis suggest a promising avenue for future investigation should a chiral variant of this ligand be synthesized. youtube.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of 2-Amino-4-cyclohexylphenol. These methods provide a foundational understanding of its electronic nature, conformational possibilities, and spectroscopic signatures.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory, Molecular Orbitals)

The electronic structure of a molecule dictates its reactivity. For this compound, the interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the aromatic ring is of primary interest. Frontier Molecular Orbital Theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept them. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen and nitrogen lone pairs. This raises the energy of the HOMO, making the molecule a good electron donor and highly susceptible to electrophilic attack. The LUMO is typically distributed over the aromatic system as well, representing the region where an incoming electron would be accommodated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org A smaller gap generally implies higher reactivity.

Computational studies on related aminophenols and their metal complexes have demonstrated the power of DFT in elucidating their electronic structures. researchgate.netbohrium.com Quantum chemical descriptors, derived from the electronic structure, can quantify reactivity. physchemres.org

Table 1: Representative Quantum Chemical Descriptors for this compound (Hypothetical DFT Calculation) This table presents hypothetical values based on typical results for similar phenolic compounds to illustrate the concepts.

| Descriptor | Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.195 | High value indicates strong electron-donating capability. |

| LUMO Energy | -0.010 | Energy level for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 0.185 | Indicates moderate chemical reactivity. |

| Electronic Chemical Potential (μ) | -0.1025 | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | 0.0925 | Represents resistance to change in electron configuration. |

| Electrophilicity (ω) | 0.057 | Quantifies the ability to act as an electrophile. |

Conformational Analysis and Molecular Flexibility

The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds and the puckering of the cyclohexane (B81311) ring. Conformational analysis using computational methods maps the potential energy surface to identify stable, low-energy conformers.

Key degrees of freedom include:

Cyclohexane Ring Conformation: The cyclohexane ring adopts a chair conformation as its most stable form to minimize angle and torsional strain. libretexts.org

Cyclohexyl-Phenyl Linkage: The bulky substituted phenyl group will strongly prefer an equatorial position on the cyclohexane ring to avoid destabilizing 1,3-diaxial steric interactions. libretexts.org The energy difference between an axial and equatorial conformer can be significant, often exceeding several kcal/mol. libretexts.orgsapub.org

Aromatic Substituent Orientation: Rotations around the C-O and C-N bonds define the orientation of the hydroxyl and amino groups relative to the ring.

Computational modeling can calculate the relative energies of these different conformations, predicting the most abundant structures at equilibrium. sapub.org

Table 2: Hypothetical Relative Energies of Key Conformers for this compound This table illustrates the expected energetic penalties for sterically unfavorable conformations.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial-Chair | 0.0 | The most stable ground-state conformation. Phenyl group is equatorial. |

| Axial-Chair | +5.5 | Phenyl group is in the sterically hindered axial position, causing significant 1,3-diaxial strain. libretexts.org |

| Twist-Boat | +6.0 | A less stable, flexible conformation of the cyclohexane ring. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are powerful tools for predicting spectroscopic data, which can aid in structure elucidation and confirmation. computabio.comarxiv.org By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mestrelab.comnmrdb.org Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted.

For this compound, predictions would show:

¹H NMR: Aromatic protons would appear in the 6-7 ppm range, with their exact shifts and splitting patterns determined by their position relative to the activating -OH and -NH₂ groups. Protons on the cyclohexane ring would appear further upfield.

¹³C NMR: Carbons in the aromatic ring directly bonded to the electronegative oxygen and nitrogen atoms would be significantly deshielded, appearing at higher chemical shifts.

IR Frequencies: Characteristic vibrational modes for O-H and N-H stretches (typically >3000 cm⁻¹), C-N, C-O, and C=C aromatic stretches would be identifiable.

Machine learning algorithms are increasingly being used alongside DFT calculations to refine the accuracy of these spectral predictions. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical) This table provides representative chemical shift values based on the expected electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 145.2 |

| C2 (C-NH₂) | 138.5 |

| C3 | 116.8 |

| C4 (C-Cyclohexyl) | 135.1 |

| C5 | 119.0 |

| C6 | 115.5 |

| Cyclohexyl-C1' (attached to phenyl) | 43.7 |

| Cyclohexyl-C2', C6' | 34.5 |

| Cyclohexyl-C3', C5' | 26.9 |

| Cyclohexyl-C4' | 26.1 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is essential for mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be constructed. acs.orgchemrxiv.org

Transition State Analysis and Reaction Pathways

For a molecule like this compound, a common reaction is electrophilic aromatic substitution, given the ring is highly activated by the hydroxyl and amino groups. Transition state theory is used to locate the highest energy point along the reaction coordinate, the transition state (TS), which represents the kinetic barrier to the reaction.

A typical computational workflow involves:

Optimizing the geometries of the reactants, intermediates (e.g., sigma complexes), and products.

Locating the transition state structure connecting these stationary points.

Confirming the TS by vibrational frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

Table 4: Hypothetical Energy Profile for Electrophilic Nitration of this compound This table outlines the calculated relative energies for key points along a plausible reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Phenol + NO₂⁺) | 0.0 | Starting materials. |

| Transition State 1 (TS1) | +12.5 | Activation barrier for the attack of the electrophile on the ring. |

| Sigma Complex (Intermediate) | -5.0 | A stabilized carbocation intermediate. |

| Transition State 2 (TS2) | -2.0 | Activation barrier for the deprotonation step to restore aromaticity. |

| Products (Nitrophenol + H⁺) | -25.0 | Final products of the reaction. |

Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple products, computational methods can predict the major product by comparing the activation energies of the competing pathways. The pathway with the lowest activation energy will be kinetically favored. acs.org

In the case of electrophilic substitution on this compound, the incoming electrophile can attack several positions on the aromatic ring. The -OH and -NH₂ groups are powerful ortho- and para-directing activators. Since the para position to the -OH group is blocked by the cyclohexyl group, and the para position to the -NH₂ group is blocked by the -OH group, substitution is directed to the remaining ortho positions. Computational analysis would involve calculating the activation energy for the attack at each potential site (C3, C5, C6). The results would quantify the directing effects of the substituents. Studies on the alkylation of phenols have shown that reaction conditions and catalysts can influence the ortho/para selectivity, a phenomenon that can be rationalized through computational modeling. unive.it

Table 5: Predicted Activation Barriers for Competing Pathways in Electrophilic Substitution This table compares hypothetical energy barriers to predict the most likely site of substitution.

| Position of Attack | Controlling Substituent(s) | Predicted Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C6 (ortho to -OH, meta to -NH₂) | -OH (ortho), -NH₂ (meta) | 0.0 | Major Product |

| C5 (ortho to -NH₂, meta to -OH) | -NH₂ (ortho), -OH (meta) | +0.8 | Minor Product |

| C3 (meta to both -OH and -NH₂) | -OH (meta), -NH₂ (meta) | +8.5 | Trace/Not Formed |

Stereoselectivity would be a key consideration for reactions occurring on the cyclohexyl ring, where new chiral centers could be created. Computational modeling could predict the favored diastereomer by comparing the transition state energies leading to each stereoisomer.

: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific, dedicated structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in publicly available literature, the principles of these computational methods are widely applied to the broader class of phenol derivatives. This section outlines the established methodologies and provides examples from related phenolic compounds to illustrate how the biological activity of a molecule like this compound would be theoretically investigated.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of a molecule's structure through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound such as this compound, a range of descriptors would be calculated to build a predictive model.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of a molecule and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The value of LogP for phenol is approximately 1.46. nih.gov For derivatives, this value is modified by the substituents; the cyclohexyl group significantly increases hydrophobicity, while the amino group can either increase or decrease it depending on the molecular environment and pH. Theoretical LogP values can be calculated using various software programs that employ fragment-based or property-based methods. researchgate.netnies.go.jp

Molconn-Z: This software calculates a wide array of topological descriptors that describe molecular size, shape, branching, and connectivity. ut.ac.ir These descriptors include molecular connectivity indices (chi indices), kappa shape indices, and electrotopological state (E-state) indices, which provide detailed information about the electronic features and atom accessibilities within the molecule. ut.ac.irut.ac.ir Such descriptors are instrumental in developing QSAR models for diverse endpoints, from physicochemical properties to toxicity. ut.ac.ireuropa.eu

Density Functional Theory (DFT)-Based Parameters: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. From these calculations, numerous descriptors can be derived that provide insight into a molecule's reactivity and intermolecular interactions. nih.govscholarsresearchlibrary.com These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Quantum Chemical Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to quantify the reactivity of the molecule. nih.gov

Studies on various phenol derivatives have successfully used these types of descriptors to build robust QSAR models for predicting properties like toxicity and antioxidant activity. nih.govresearchgate.netbohrium.com

Table 1: Common Molecular Descriptors in QSAR Studies of Phenols

| Descriptor Type | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Lipophilicity | LogP, LogD | Hydrophobicity, membrane permeability | nih.govresearchgate.net |

| Topological | Chi indices, Kappa shape indices, E-state indices | Molecular size, shape, branching, atom connectivity | ut.ac.irut.ac.ir |

| Electronic (DFT) | HOMO/LUMO energies, Dipole moment, Electrophilicity index | Electron donating/accepting ability, polarity, reactivity | nih.govscholarsresearchlibrary.com |

| Constitutional | Molecular Weight, Atom counts | Basic molecular composition | scholarsresearchlibrary.com |

Predictive Models for In Vitro Biological Activities

QSAR models use the calculated molecular descriptors as independent variables to predict a specific biological activity (the dependent variable). This is achieved by creating a mathematical equation that best correlates the descriptors with the activity. While no specific models for this compound are published, studies on structurally related compounds demonstrate the approach for predicting enzyme inhibition and receptor binding.

Enzyme Inhibition: QSAR models are frequently developed to predict a compound's ability to inhibit an enzyme. For example, in the context of Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy. nih.govnih.govcore.ac.uk Studies have developed QSAR models for various chemical classes, including flavonoids and other phenolic compounds, to predict their BACE1 inhibitory activity. nih.govresearchgate.net These models help in screening large libraries of compounds to identify potential inhibitors. nih.govresearchgate.net For instance, a related compound, 4-(2-aminoethyl)-2-cyclohexylphenol, was identified as a BACE1 inhibitor with a binding energy of -8.66 kcal/mol.

Receptor Binding: The interaction of a molecule with a biological receptor is another key activity that can be modeled with QSAR. The cyclohexylphenol scaffold is present in synthetic cannabinoids that bind to the cannabinoid receptor 1 (CB1). mdpi.com Structure-activity relationship studies on these compounds have helped delineate the structural requirements for potent receptor binding. researchgate.net Similarly, derivatives of 3-[3-(phenalkylamino)cyclohexyl]phenol have been investigated as antagonists for the μ-opioid receptor (MOR), with SAR studies guiding the design of compounds with improved binding affinity and antagonist activity. nih.gov

Table 2: Examples of Biological Activity Modeling for Structurally Related Phenols

| Compound Class / Example | Target | Biological Activity | Modeling Approach | Reference |

|---|---|---|---|---|

| Flavonoids / Phenols | BACE1 | Enzyme Inhibition | QSAR model developed to screen for potent inhibitors. | nih.govresearchgate.net |

| 4-(2-aminoethyl)-2-cyclohexylphenol | BACE1 | Enzyme Inhibition | Molecular docking predicted a binding energy of -8.66 kcal/mol. | |

| Cyclohexylphenols (e.g., CP 55,940) | Cannabinoid Receptor 1 (CB1) | Receptor Binding | SAR studies identified key structural features for agonism. | mdpi.comresearchgate.net |

| 3-[3-(phenalkylamino)cyclohexyl]phenols | μ-Opioid Receptor (MOR) | Receptor Antagonism | SAR and in silico studies guided design of potent antagonists. | nih.gov |

| Phenol Ethers | Proteasome | Enzyme Inhibition | 3D-QSAR models (CoMFA/CoMSIA) were built to rationalize SAR. | explorationpub.comexplorationpub.com |

Applicability Domain and Model Validation

A critical aspect of QSAR modeling is to define its Applicability Domain (AD) . The AD is the region of chemical space, defined by the properties of the training set molecules, where the model is expected to make reliable predictions. nih.govbbk.ac.ukresearchgate.net A prediction for a compound that falls outside the AD is considered an extrapolation and is less reliable. bbk.ac.uk The AD can be defined based on the range of descriptor values, structural similarity, or other methods. nih.govbbk.ac.uk

Before a QSAR model can be used, it must be rigorously validated to ensure it is robust and predictive. scribd.com Validation is performed using several statistical metrics:

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity. scribd.comscielo.br

External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used during model development. The predictive ability is quantified by the predictive R² (R²_pred). scielo.brnih.gov

Other Statistical Metrics: Other important parameters include the coefficient of determination (R²) for the training set, the root-mean-square error (RMSE) of calibration (RMSEC) and prediction (RMSEP), and Y-randomization tests to ensure the model is not the result of a chance correlation. scielo.bracs.orgwhiterose.ac.uk

Numerous studies on phenol derivatives emphasize the necessity of these validation steps and the definition of a mechanistic applicability domain to ensure confidence in the predicted toxicity or activity values. nih.gov

Table 3: Key Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value | Reference |

|---|---|---|---|

| R² | Coefficient of determination for the training set. Measures goodness of fit. | > 0.6 | explorationpub.com |

| Q² | Cross-validated R² from leave-one-out (LOO). Measures internal predictivity. | > 0.5 | scribd.comscielo.br |

| R²_pred | R² for the external test set. Measures external predictivity. | > 0.6 | scribd.com |

| RMSE | Root Mean Square Error. The average magnitude of the errors in prediction. | As low as possible | scielo.brwhiterose.ac.uk |

| Y-Randomization | Scrambling the response variable to ensure the model is not due to chance. | Low R² and Q² for scrambled models | scribd.com |

Mechanistic Biological Activity Studies in Vitro Focus

Investigation of Molecular Target Interactions

Enzyme Binding and Inhibition/Activation Mechanisms (in vitro)

In the context of neurodegenerative diseases, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target. A derivative, 4-(2-aminoethyl)-2-cyclohexylphenol, was identified as a control inhibitor of BACE1 with an inhibition constant (Ki) in the nanomolar range. nih.gov This compound demonstrated a binding energy of -8.66 kcal/mol and a Ki of 452.53 nM in studies involving molecular docking analysis. nih.gov These findings highlight the potential of cyclohexylphenol derivatives to interact with and inhibit specific enzymes.

Table 1: In Vitro BACE1 Inhibition Data for 4-(2-aminoethyl)-2-cyclohexylphenol

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| 4-(2-aminoethyl)-2-cyclohexylphenol | -8.66 | 452.53 nM |

Data from a study on BACE1 inhibition. nih.gov

Receptor Ligand Interactions (e.g., Estrogen Receptor Beta)

Cyclohexylphenol compounds have been investigated for their selective binding to estrogen receptors (ERs), particularly the beta isoform (ERβ). google.commarquette.edu The two main forms of estrogen receptors, ERα and ERβ, exhibit different tissue expression patterns and are implicated in various physiological and pathological processes. sigmaaldrich.com ERβ is the predominant isoform in the hippocampus, a brain region crucial for memory and learning. marquette.edu

A series of 4-(4-substituted cyclohexyl)phenols were evaluated for their binding affinity to ERβ using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. google.com One particular trans-isomer demonstrated notable potency. google.com Another study reported that a specific cyclohexylphenol derivative binds to the ligand-binding domains (LBDs) of both ERβ and ERα, with a modest 12-fold selectivity for ERβ (EC50 = 24 ± 5 nM) over ERα (EC50 = 289 ± 92 nM) in a TR-FRET assay. marquette.edu

The interaction between these ligands and the receptor can induce conformational changes that lead to the recruitment of coactivator proteins and subsequent transcriptional activation. marquette.edu It has been suggested that interactions with specific amino acid residues, such as His475 in ERβ, play a role in the productive conformational change of the receptor. marquette.edu The development of ERβ-selective agonists is considered a promising therapeutic strategy for conditions like neurodegenerative diseases and certain cancers. nih.gov

Table 2: In Vitro Estrogen Receptor Binding Affinity

| Compound Class | Assay Type | Target | Selectivity | EC50 / IC50 |

|---|---|---|---|---|

| 4-(4-substituted cyclohexyl)phenols | TR-FRET Binding | ERβ | Selective | Not specified |

| Specific cyclohexylphenol derivative | TR-FRET Binding | ERβ | 12-fold vs ERα | 24 ± 5 nM |

| Specific cyclohexylphenol derivative | TR-FRET Binding | ERα | - | 289 ± 92 nM |

| ISP358-2 | Coactivator Assay | ERβ | 15-fold vs ERα | 191 ± 15 nM |

| ISP358-2 | Coactivator Assay | ERα | - | 2,940 ± 390 nM |

Data compiled from studies on estrogen receptor binding. google.commarquette.edu

Cellular Pathway Modulation Studies (In Vitro)

Cell Proliferation and Apoptosis Mechanisms (in vitro)

The modulation of cell proliferation and apoptosis by cyclohexylphenol derivatives has been explored in the context of cancer research. The anti-apoptotic Bcl-2 family of proteins are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance. google.com Compounds that inhibit these proteins can induce apoptosis and sensitize cells to other cancer therapies. google.com

While direct studies on 2-amino-4-cyclohexylphenol are limited, related structures have shown effects on cell viability. For example, cannabinoid receptor agonists, some of which share structural similarities with phenolic compounds, have been shown to induce apoptosis in various cancer cell lines. frontiersin.orgmdpi.com The activation of cannabinoid receptors can influence signaling pathways involved in cell proliferation, such as the AKT/mTOR pathway. mdpi.com Some synthetic cannabinoids have been observed to induce apoptosis in neuroblastoma cells through mechanisms that may involve the generation of reactive oxygen species (ROS). scienceopen.com

Anti-inflammatory Signaling Pathways (in vitro)

Phenolic compounds, including those with a cyclohexyl moiety, have demonstrated anti-inflammatory properties in vitro. For instance, 4-cyclohexylphenol (B75765) has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophage cell lines. This anti-inflammatory effect was associated with the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.

Estrogen receptor activation, particularly through ERβ, has also been linked to anti-inflammatory effects in the central nervous system. Estrogen treatment in astrocyte cultures has been shown to decrease the production of the chemokine CCL2 by suppressing NF-κB-dependent transcriptional activity. semanticscholar.org This highlights a potential mechanism by which ERβ agonists, including certain cyclohexylphenol derivatives, could exert anti-inflammatory actions. semanticscholar.org

Neuroprotective Mechanisms (in vitro)

The neuroprotective potential of phenolic compounds is an active area of research. nih.gov These compounds may exert their effects by stimulating neurotrophic factors and activating various signaling pathways involved in cell survival and growth. nih.gov Cannabinoid receptor agonists have been shown to protect cultured rat hippocampal neurons from excitotoxicity, a process implicated in neurodegenerative diseases. scispace.com This neuroprotection was found to be mediated by the CB1 receptor. scispace.com

Furthermore, estrogen receptor beta (ERβ) activation is strongly implicated in neuroprotection. marquette.edu Overexpression of ERβ in a rat model of Alzheimer's disease has been shown to reduce hippocampal pathology and improve cognitive function. marquette.edu The neuroprotective effects of estrogens are thought to be mediated, at least in part, by their ability to modulate signaling cascades that support neuronal survival. marquette.edu Given that certain cyclohexylphenol derivatives are selective ERβ agonists, they hold potential for offering neuroprotection. google.commarquette.edu Some studies have also investigated the potential of synthetic compounds to promote neurite outgrowth in neuronal cell cultures, a key process in neuronal repair. acs.org

Structure-Activity Relationship Analysis for In Vitro Biological Effects

While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely available in published literature, analysis of structurally related cyclohexylphenol analogs provides valuable insights into how molecular modifications may influence in vitro biological effects. Research on similar scaffolds, such as substituted 4-cyclohexylphenols and 3-[3-(phenalkylamino)cyclohexyl]phenols, has demonstrated that alterations to the cyclohexyl ring, the phenolic hydroxyl group, and the amino substituent can significantly modulate biological activity.

Studies on analogs of 4-cyclohexylphenol have identified this scaffold as a template for developing selective estrogen receptor β (ERβ) agonists. Modifications to the cyclohexyl and phenyl rings influence the potency and selectivity of these compounds. For instance, the introduction of different functional groups can alter the binding affinity to target receptors.

In a different class of related compounds, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been investigated as µ-opioid receptor (MOR) antagonists. In these studies, the stereochemistry of the cyclohexyl ring and the nature of the nitrogen substituent were found to be crucial for receptor binding and antagonist activity. nih.gov For example, specific stereoisomers with a cis-configuration and an equatorial orientation of the phenol (B47542) ring showed enhanced MOR-ligand complex stability. nih.gov The length and character of the N-phenalkyl substituent also played a significant role in modulating the antagonist effect. nih.gov

Although these findings are from related but distinct molecules, they underscore key structural features within the cyclohexylphenol class that are critical for biological interactions. For this compound, it can be inferred that the relative positions of the amino and hydroxyl groups on the phenol ring, as well as the stereochemistry of the cyclohexyl substituent, are likely to be important determinants of its biological activity profile.

Table 1: Structure-Activity Relationship Insights from Cyclohexylphenol Analogs

| Compound Class | Structural Modification | In Vitro Biological Effect | Reference |

|---|---|---|---|

| 4-Cyclohexylphenol Analogs | Modifications on the cyclohexyl and phenyl rings. | Modulation of estrogen receptor β (ERβ) agonist activity. | |

| 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs | Stereochemistry of the cyclohexyl ring (e.g., 1,3-cis configuration). | Essential for µ-opioid receptor (MOR) ligand complex stability. | nih.gov |

Metabolite Profiling in In Vitro Systems for Mechanistic Understanding

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. wvu.edu For this compound, the most probable Phase I metabolic pathways involve hydroxylation.

Hydroxylation of the Cyclohexyl Ring: CYP enzymes, such as CYP3A4 and CYP2C19, are known to catalyze the hydroxylation of aliphatic rings. dshs-koeln.de This can result in the formation of various mono-hydroxylated or di-hydroxylated isomers.

Hydroxylation of the Aromatic Ring: The phenol ring can also undergo further hydroxylation.

Dehydrogenation: The cyclohexyl ring could potentially be oxidized to a cyclohexenylphenol derivative. dshs-koeln.de

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion.

Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, a common pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs). dshs-koeln.de The amino group can also undergo glucuronidation.

Sulfation: The phenolic group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The general procedure for in vitro metabolite profiling involves incubating the test compound with HLM in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation) and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) to identify the mass of the metabolites. frontiersin.org

Table 2: Predicted Phase I and Phase II Metabolites of this compound in In Vitro Systems

| Metabolic Phase | Reaction Type | Potential Metabolite |

|---|---|---|

| Phase I | Hydroxylation | 2-Amino-4-(hydroxycyclohexyl)phenol |

| Phase I | Hydroxylation | Amino-cyclohexyl-dihydroxy-benzene |

| Phase I | Dehydrogenation | 2-Amino-4-(cyclohexenyl)phenol |

| Phase II | Glucuronidation | This compound-O-glucuronide |

| Phase II | Glucuronidation | 2-(Glucuronosyl)amino-4-cyclohexylphenol |

Advanced Materials Science Applications and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

The bifunctional nature of 2-Amino-4-cyclohexylphenol, possessing both an amino and a hydroxyl group, theoretically allows it to act as a monomer in various polymerization reactions, such as the formation of polyimides or as a precursor to conductive polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation reaction of a diamine and a dianhydride. While aminophenol compounds are utilized in the synthesis of related polymer classes like polybenzoxazoles, the direct use of this compound as a diamine or a component in traditional polyimide synthesis is not extensively documented in publicly available scientific literature.

Conductive polymers are organic polymers that possess electrical conductivity. The synthesis of conductive polymers often involves the polymerization of aromatic monomers. For instance, aniline (B41778) is polymerized to form polyaniline, a well-known conductive polymer. The amino group on this compound suggests potential for its use as a precursor in similar polymerization reactions.

The electropolymerization of aminophenol derivatives, such as p-aminophenol, on electrode surfaces can create conductive and electroactive polymer films. ijnc.ir These films have applications in sensor technology due to their reactive sites and stability. ijnc.ir However, specific studies on the electropolymerization of this compound to form a conductive polymer film, or its use as a monomer in the chemical synthesis of bulk conductive polymers, are not found in the reviewed scientific literature. Therefore, no detailed research findings or data tables on its role as a precursor for conductive polymers can be presented.

Organic Electronic Applications

The field of organic electronics leverages the tunable electronic properties of organic molecules and polymers for applications in devices like light-emitting diodes and solar cells. The molecular structure of this compound could potentially be modified for use in these technologies.

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic materials that emit light when an electric current is applied. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, such as the emissive layer, charge transport layers, and host materials.

While various carbazole (B46965) and other nitrogen-containing organic compounds are synthesized and investigated for their potential in OLEDs, there is no specific information available in the scientific literature regarding the use of this compound or its direct derivatives as components in OLEDs. nii.ac.jp Consequently, no data on its performance in such devices can be provided.

Organic Photovoltaic Cells (OPVs), or organic solar cells, convert light into electricity using organic materials as the active, light-absorbing layer. The efficiency of these devices is closely tied to the molecular structure and film morphology of the donor and acceptor materials.

A search of scientific and patent literature did not yield any results describing the application of this compound as a donor, acceptor, or interfacial layer material in organic photovoltaic cells.

Film Formation and Material Performance Studies

The ability to form uniform, stable thin films is crucial for the application of a material in electronics and coatings. The properties of these films, such as surface roughness, density, and stability, determine their performance.

The formation of polymer films can be achieved through various methods, including solution casting and spin coating, where a polymer solution is deposited onto a substrate and the solvent is evaporated. european-mrs.comnist.gov The final properties of the film are influenced by the polymer's molecular weight, the solvent used, and the processing conditions. acs.org

However, as there is no readily available information on polymers synthesized from this compound, there are consequently no studies on the film formation or material performance of such specific polymers. Research on thin films of related materials, such as poly(4-hydroxystyrene), has been conducted to characterize properties like roughness and density using techniques like X-ray and neutron reflectivity, but this cannot be extrapolated to polymers of this compound. nist.gov

Analytical Methodologies for Research and Development

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-Amino-4-cyclohexylphenol from reaction mixtures, impurities, and other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly utilized, employing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for analyzing a related compound, 2-amino-4-chlorophenol, uses a C18 column (250 x 4.6 mm, 5 µm particle size) with a mobile phase of water, acetonitrile, and acetic acid (70:30:1, v/v/v) at a flow rate of 1.5 ml/min. researchgate.net UV detection is often set at 280 nm. researchgate.net For this compound, a similar approach can be adapted. For instance, an Agilent 1260 Infinity HPLC system with a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron) has been used. The mobile phase consisted of a gradient of 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water (A) and 0.1% formic acid in methanol (B129727) (B). The gradient starts at 5% B and increases to 100% B over several minutes, with a flow rate of 1.0 ml/min.

Table 1: Illustrative HPLC Parameters for Aminophenol Analysis

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table is based on a method for a structurally similar compound and may be adapted for this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. rsc.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used for this purpose. rsc.org

A general GC-MS method for semivolatile organic compounds involves injecting the sample extract into a GC with a narrow-bore fused-silica capillary column. The GC column is temperature-programmed to separate the analytes, which are then detected by a mass spectrometer. For instance, an Agilent GC-MS system with an HP1-MS column (30 m x 0.25 mm, 0.25 µm film thickness) can be used. The carrier gas is typically helium with a flow rate of 1.2 ml/min. The GC oven temperature program can be set to start at 170°C, with subsequent ramps to higher temperatures to ensure elution of all components. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Table 2: Example GC-MS Parameters for Analysis

| Parameter | Value |

| Column | HP1-MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 170°C, ramp to 293°C, then to 325°C |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-550 |

This table provides a general set of parameters that can be optimized for the specific analysis of this compound.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In a related compound, 4-cyclohexylphenol (B75765), ¹H and ¹³C NMR are used to confirm the substitution pattern of the cyclohexyl group on the phenol (B47542) ring. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the cyclohexyl protons, the amino protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to establish the connectivity between different protons and carbons, providing unambiguous structural assignment. Variable Temperature (VT) NMR studies could be used to investigate dynamic processes such as hindered rotation or conformational changes within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. scispace.com This is a critical step in the identification of a new compound or for confirming the identity of a known compound with a high degree of certainty.

For this compound (C₁₂H₁₇NO), the theoretical exact mass can be calculated. An analysis using HPLC coupled with a Time-of-Flight (TOF) mass spectrometer has reported a measured exact mass that corresponds to this formula. The high mass accuracy of HRMS helps to differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for a Related Compound

| Parameter | Value |

| Formula | C₁₄H₂₁NO |

| Theoretical Exact Mass | 219.1623 |

| Measured Value (Δppm) | 2.47 |

This data is for a different compound but illustrates the precision of HRMS in determining the elemental formula.

X-ray Crystallography for Solid-State Structure Elucidation

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes